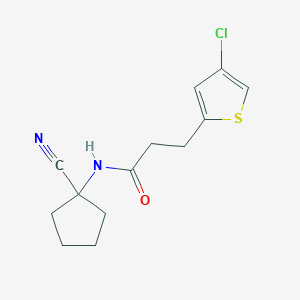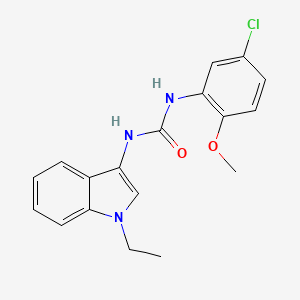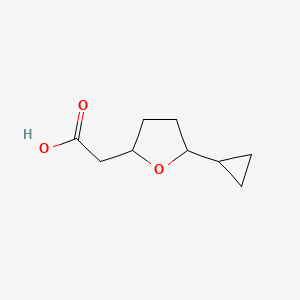
2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C9H14O3 . It is available for research use and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is 170.21 . The InChI code for this compound is 1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis
“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
- A study by Gimazetdinov and Miftakhov (2010) discussed the synthesis of diastereoisomeric epoxy derivatives from cyclopent-2-en-1-yl]methyl acetate, highlighting methods for generating stereoisomeric compounds with potential applications in material science and medicinal chemistry (Gimazetdinov & Miftakhov, 2010).
- Research on the cyclization reaction of cyclopropylideneacetic acids and esters facilitated the synthesis of furanones and pyran-2-ones, showing the versatility of these compounds in synthesizing heterocyclic structures, which are valuable in various chemical synthesis applications (Huang & Zhou, 2002).
Catalysis and Reaction Mechanisms
- A study demonstrated the use of glycerol in acid-catalyzed condensation reactions to produce cyclic acetals, showcasing the potential of renewable materials in synthesizing valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).
- The synthesis of diastereomerically pure, substituted piperazine-2,5-diones from N-protected α-amino acids via microwave-assisted cyclization presented an efficient approach to generating bioactive molecules with controlled stereochemistry (Nikulnikov, Shumsky, & Krasavin, 2010).
Material Science and Novel Molecules
- Research into the preparation of poly(acetal-ethers) incorporating carbohydrate moieties underlined the synthesis of polymers with diverse molecular weights and optical properties, demonstrating applications in material science and polymer chemistry (Maślińska-Solich & Kukowka, 2004).
Synthetic Pathways and Stereochemistry
- Investigations into the serendipitous synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from acetic acids highlighted unexpected synthetic pathways, providing insights into the flexibility and unpredictability of organic synthesis (Villaume, Gérardin-Charbonnier, Thiebaut, & Selve, 2001).
Safety and Hazards
The safety information for “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-(5-cyclopropyloxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKINABTWHHGBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropyloxolan-2-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2633590.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)
![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)
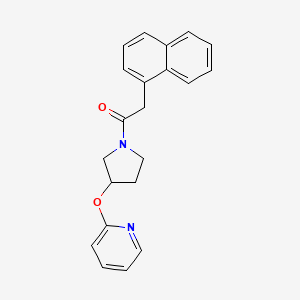
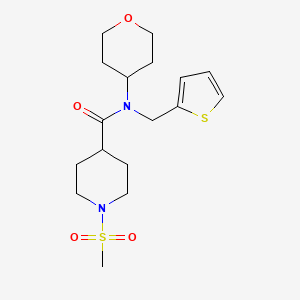
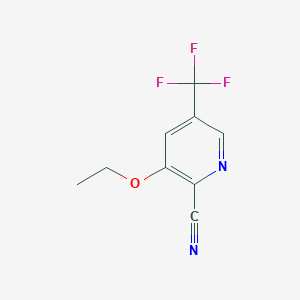
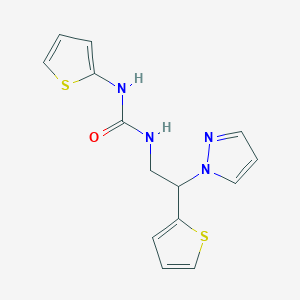
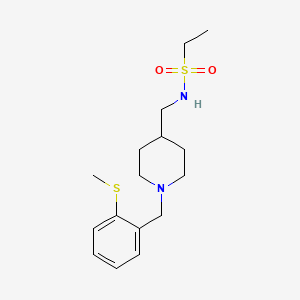
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)
